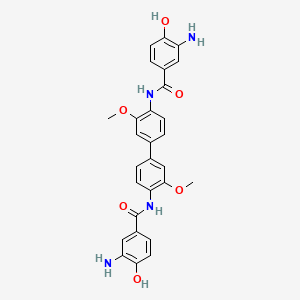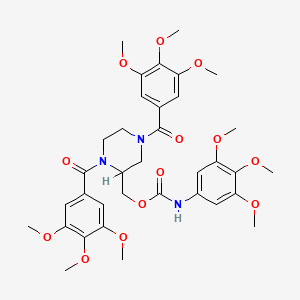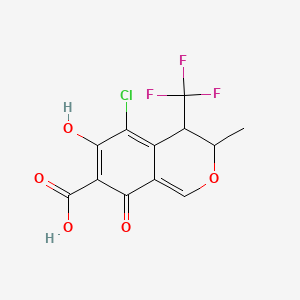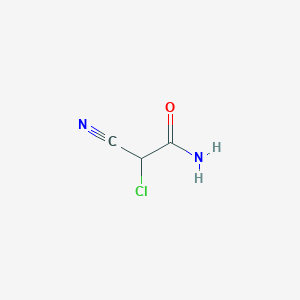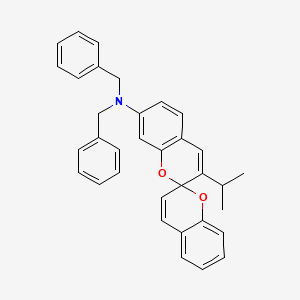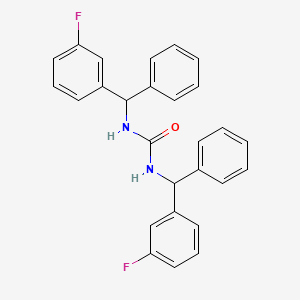
Einecs 303-443-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of o-tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride. The reaction conditions often require careful control of temperature and pH to ensure high purity and yield . Industrial production methods may involve large-scale organic synthesis processes with stringent safety and environmental controls to manage the risks associated with the compound .
Analyse Des Réactions Chimiques
O-tolidine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur with reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Applications De Recherche Scientifique
O-tolidine dihydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes.
Biology: The compound can be used in biochemical assays and staining procedures.
Mécanisme D'action
The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a reducing agent, facilitating electron transfer reactions. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparaison Avec Des Composés Similaires
O-tolidine dihydrochloride hydrate can be compared with other similar compounds such as:
Benzidine: Another aromatic amine used in dye production.
3,3’-Dimethylbenzidine: A related compound with similar applications in organic synthesis and dye production.
The uniqueness of o-tolidine dihydrochloride hydrate lies in its specific chemical structure and properties, which make it suitable for particular applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
94199-69-6 |
|---|---|
Formule moléculaire |
C24H65N4O22P3 |
Poids moléculaire |
854.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;diphosphono hydrogen phosphate |
InChI |
InChI=1S/4C6H15NO3.H5O10P3/c4*8-4-1-7(2-5-9)3-6-10;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*8-10H,1-6H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
WCDQLAZZRWQIMX-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


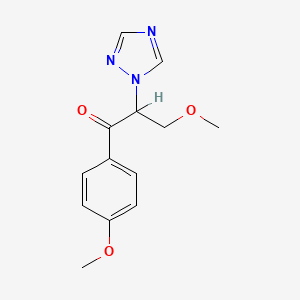
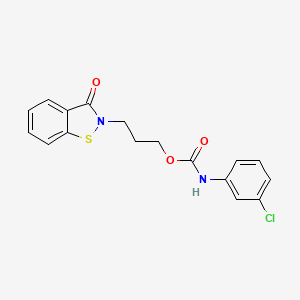
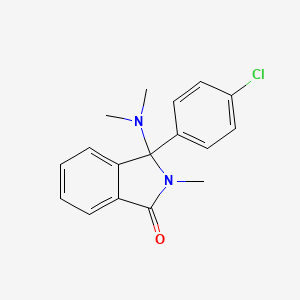

![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
